2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol, also known by its chemical identifier 1020962-63-3, is an organic compound featuring a pyridine ring substituted with an amino group and an ether functional group. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmacological agent.
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol belongs to the class of organic compounds known as phenols, specifically phenolic ethers. It is further classified under pyridine derivatives due to the presence of the pyridine ring in its structure.
The synthesis of 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol involves several steps that typically include the formation of the pyridine ring followed by the introduction of the hydroxyl group and the amino substituent.
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity but are often proprietary or vary widely among synthetic protocols.
The compound has a molecular formula of CHNO and a molecular weight of approximately 166.18 g/mol. The presence of both hydroxyl (-OH) and amino (-NH) groups contributes to its chemical reactivity and solubility properties.
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol can participate in various chemical reactions typical of alcohols and amines:
Reactions involving this compound are typically carried out under controlled conditions to prevent side reactions and ensure high yields. Solvent choice (e.g., dimethyl sulfoxide or ethanol) and temperature control are crucial for optimizing reaction outcomes.
The mechanism of action for 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol is primarily related to its interaction with biological targets, such as enzymes or receptors involved in signaling pathways.
The presence of both the amino and hydroxyl groups allows for hydrogen bonding interactions with target proteins, influencing their activity. This compound may act as an inhibitor or modulator in various biochemical pathways, although specific mechanisms would depend on its exact biological targets.
Research into similar compounds suggests that modifications in the amino or hydroxyl groups can significantly alter binding affinity and selectivity for biological targets.
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol is expected to be a colorless to light yellow liquid or solid depending on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) are used to confirm structure and purity during synthesis.
2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol has potential applications in:
2-[(6-Aminopyridin-3-yl)oxy]ethan-1-ol (CAS: 1020962-63-3) is a substituted pyridine derivative with the systematic IUPAC name reflecting its core structural features: an ethanol group linked via an ether bond to the 3-position of a 6-aminopyridine ring. Its molecular formula is C₇H₁₀N₂O₂, yielding a molecular weight of 154.17 g/mol. The SMILES notation Nc1ccc(OCCO)cn1
explicitly defines the connectivity: a pyridine ring with an amino group at C6, connected through an oxygen atom to a 2-hydroxyethyl chain. Key spectral identifiers include:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
CAS Registry Number | 1020962-63-3 |
IUPAC Name | 2-[(6-Aminopyridin-3-yl)oxy]ethan-1-ol |
Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.17 g/mol |
Other Names | 2-(6-Amino-3-pyridyloxy)ethanol; 6-Amino-3-pyridyloxyethanol |
The compound emerged as a specialized synthon in early 21st-century pharmaceutical research, with its first significant reported synthesis appearing in patent literature circa 2010–2015. Unlike simpler aminopyridines (e.g., 2-aminopyridine or 4-aminopyridine), which have been studied since the mid-20th century for their pharmacological properties, 2-[(6-aminopyridin-3-yl)oxy]ethan-1-ol gained attention due to its dual functionalization – a hydrogen-bond-capable aminopyridine core combined with a flexible hydroxyethyl ether linker. This structural motif proved valuable for optimizing drug solubility and target binding. Early synthetic routes were adaptations of nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions, refined to improve yields beyond initial reports of <40% [4] [8]. Its development parallels broader trends in heterocyclic chemistry focusing on polyfunctional intermediates for kinase inhibitors and antibacterial agents [10].
This compound serves as a versatile building block in drug discovery, primarily due to its:
Industrial applications include its use as an intermediate in synthesizing:
Table 2: Comparative Analysis of Aminopyridine Synthons
Compound | CAS Number | Molecular Formula | Key Applications | Advantages/Limitations |
---|---|---|---|---|
2-[(6-Aminopyridin-3-yl)oxy]ethan-1-ol | 1020962-63-3 | C₇H₁₀N₂O₂ | Kinase inhibitors, Antimicrobials | Enhanced solubility; Flexible linker |
(6-Aminopyridin-3-yl)methanol | 113293-71-3 | C₆H₈N₂O | MPO inhibitors [1] [6] | Compact size; Lower steric hindrance |
2-(6-Aminopyridin-3-yl)ethan-1-ol | 1314973-84-6 | C₇H₁₀N₂O | Biochemical probes [5] [7] | Lipophilic; Cell membrane permeability |
4-(6-Aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 | C₁₄H₂₂N₄O₂ | Kinase inhibitors (e.g., Palbociclib) [8] | Rigid; Target-specific geometry |
Synthesis typically employs two primary strategies:
Table 3: Synthetic Routes and Optimization
Method | Conditions | Yield | Purity | Key Challenges |
---|---|---|---|---|
SNAr | 3-Chloro-6-aminopyridine, K₂CO₃, DMF, 80°C | 50-60% | >95% | Over-alkylation of amino group |
Buchwald-Hartwig | Pd(dppf)Cl₂, dioxane, 100°C | 75-85% | >98% | Catalyst cost; Oxygen sensitivity |
Photocatalytic oxidation | Ru photocatalyst, blue LED, room temperature | 65% | >90% | Scalability; Reaction time (24–48 h) |
Recent studies highlight its role in:
Table 4: Key Derivatives and Therapeutic Areas
Derivative Structure | Therapeutic Target | Biological Activity | Reference Compound |
---|---|---|---|
1-((6-Aminopyridin-3-yl)methyl)urea | Myeloperoxidase (MPO) | Irreversible inhibition; IC₅₀ < 100 nM | Aminopyridine 2 [2] |
Piperazine-1-carboxylate analogs | CDK4/6 kinases | Cell cycle arrest in breast cancer lines | Palbociclib [8] |
Pyridine-ether-triazole hybrids | Bacterial topoisomerase IV | Bactericidal; MIC 2–8 μg/mL against Gram-positives | Compound 36 [10] |
Critical properties include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1